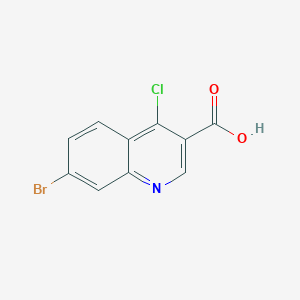

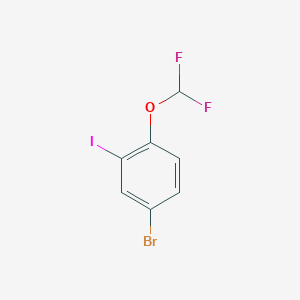

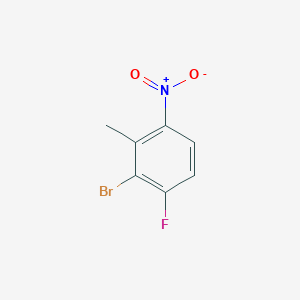

![molecular formula C7H5BrClN3 B1381772 5-溴-2-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1638763-37-7](/img/structure/B1381772.png)

5-溴-2-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶

描述

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The 4-chloro group of the 7-methyl product is then displaced by the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .科学研究应用

1. 作为酪氨酸激酶抑制剂合成的前体

5-溴-2-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶是合成受体酪氨酸激酶(RTK)抑制剂的关键中间体。这些化合物已被合成并评估其作为抗血管生成的潜力,表现出对某些细胞系的显著细胞毒作用,超过了一些临床使用的药物如厄洛替尼和舒尼替尼 (Gangjee et al., 2010)。

2. 在吡咯并[2,3-d]嘧啶衍生物的绿色化学中

一种绿色高效的铜催化合成方法利用5-溴-2-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶生成各种吡咯并[2,3-d]嘧啶衍生物。这种方法强调了环境友好和经济合成途径 (Wang et al., 2017)。

3. 在合成新型杂环系统中

该化合物用于钯催化的交叉偶联反应,以创建密度取代的吡咯并[2,3-d]嘧啶,导致新型杂环系统的形成。这种应用突显了它在开发新的分子框架中的实用性 (Dodonova et al., 2010)。

作用机制

Target of Action

Pyrrolo[2,3-d]pyrimidine derivatives, a class to which this compound belongs, have been found to exhibit cytotoxic activity .

Mode of Action

Some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in certain cell types .

Biochemical Pathways

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can influence the activity of proapoptotic proteins such as caspase-3 and bax, and downregulate the activity of anti-apoptotic protein bcl-2 .

未来方向

The future directions for the research and development of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives could include further exploration of their anticancer activity, particularly against different types of breast cancer . Additionally, more studies could be conducted to understand their inhibitory mechanisms and to optimize their structures for better efficacy and safety .

属性

IUPAC Name |

5-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-12-3-5(8)4-2-10-7(9)11-6(4)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDUZNLBGZBHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=C(N=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

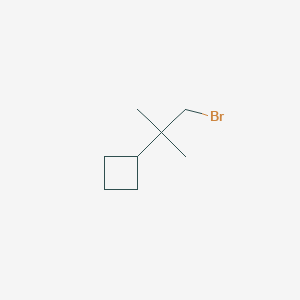

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

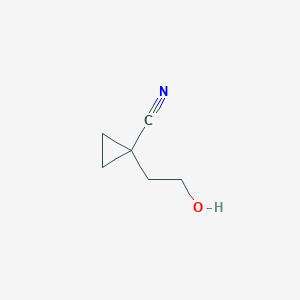

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)

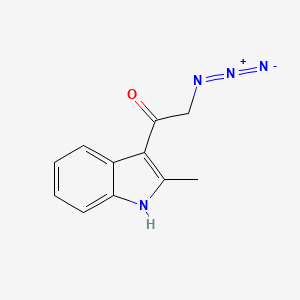

![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)